N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound with significant potential in various scientific fields. Its structure includes a brominated aromatic ring and a triazatricyclo framework, which may contribute to its biological activity and chemical properties.
This compound can be classified as an amide due to the presence of the acetamide functional group. It also features a triazole moiety, which is commonly associated with pharmacological properties. The inclusion of bromine suggests potential applications in medicinal chemistry, particularly in drug development.
The synthesis of N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular formula of N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is represented as CHBrNO. The compound features a complex structure that includes:
The molecular weight is approximately 281.11 g/mol . The structural representation can be derived using SMILES notation: Cc1cc(NC(=O)c2cn[nH]n2)ccc1Br, which provides insight into its connectivity and functional groups.
N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide may participate in various chemical reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.
The mechanism of action for N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-y}acetamide likely involves interactions at the molecular level with biological targets:
Data on specific targets and pathways would enhance understanding of its potential therapeutic applications.
While specific physical properties such as density and boiling point are not readily available for this compound , general characteristics can be inferred based on similar compounds:
Chemical properties include reactivity patterns typical of amides and triazoles:
Relevant data from experimental studies would provide more precise insights into these properties.
N-(4-bromo-3-methylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-y}acetamide has potential applications in various scientific fields:
Further research into its biological effects and synthetic methodologies will enhance its applicability in these domains.
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8